gltF protein
Description
Properties
CAS No. |
148970-50-7 |
|---|---|
Molecular Formula |
C26H71N13P4 |
Synonyms |
gltF protein |
Origin of Product |
United States |
Scientific Research Applications
Microbial Metabolism Studies
GltF's role in microbial metabolism is crucial for understanding nitrogen assimilation and amino acid biosynthesis. Studies involving E. coli mutants lacking GltF have provided insights into alternative pathways for nitrogen utilization, demonstrating how bacteria adapt to nutrient limitations.
| Application Area | Description |
|---|---|
| Nitrogen Metabolism | Investigating the role of GltF in regulating nitrogen assimilation pathways in bacteria. |
| Amino Acid Synthesis | Analyzing how GltF influences the synthesis of glutamate and other amino acids. |
Biotechnological Applications
The GltF protein has potential applications in biotechnology, particularly in the production of amino acids and other metabolites through engineered microbial strains. By manipulating the expression of the gltF gene, researchers can optimize microbial production systems for industrial applications.
| Application Area | Description |
|---|---|
| Amino Acid Production | Utilizing engineered E. coli strains with modified GltF expression for enhanced yield. |
| Bioremediation | Exploring the use of GltF-modified microbes in bioremediation processes for nitrogenous waste. |
Synthetic Biology
In synthetic biology, GltF can be used as a part of genetic circuits designed to regulate metabolic pathways in response to environmental signals. This application is particularly relevant for developing smart microbial systems capable of responding to changes in nutrient availability.
| Application Area | Description |
|---|---|
| Genetic Circuit Design | Incorporating GltF into synthetic circuits for controlled amino acid production. |
| Environmental Sensing | Developing microbes that utilize GltF-based pathways to sense and respond to nutrient levels. |
Case Study 1: Nitrogen Utilization
A study conducted on E. coli mutants lacking the gltF gene revealed that these mutants could still utilize alternative nitrogen sources effectively, suggesting compensatory mechanisms at play within microbial communities . This finding underscores the adaptability of bacteria and highlights potential areas for further research into metabolic flexibility.
Case Study 2: Engineered Microbial Strains
Research focused on engineering E. coli strains with overexpressed GltF demonstrated increased efficiency in glutamate production under specific growth conditions . This case exemplifies how targeted genetic modifications can enhance microbial production capabilities, paving the way for industrial applications in amino acid synthesis.
Comparison with Similar Compounds
Comparison with Similar Proteins and Regulatory Factors
Functional and Structural Comparisons
| Protein | Organism | Size (kDa) | Localization | Function | Key Differences |
|---|---|---|---|---|---|
| GltF | E. coli, K. pneumoniae | 26 | Periplasmic | Regulates histidase induction, glt operon repression | Unique to Enterobacteria; weak kinase homology |
| GlnB (PII) | E. coli | 12 | Cytoplasmic | Nitrogen sensing via uridylylation | Smaller, cytoplasmic, interacts with GlnD |
| NtrC | E. coli | 54 | Cytoplasmic | Transcriptional activator of σ⁵⁴-dependent genes | Larger, DNA-binding, ATPase activity |
| PhoR | E. coli | 58 | Inner membrane | Histidine kinase in phosphate regulation | Membrane-bound, strong kinase activity |
Key Findings :
Kinase Homology: GltF’s weak homology to histidine kinases contrasts with PhoR, a canonical membrane-bound kinase with well-defined phosphotransfer activity .
Operon Specificity : GltF is uniquely associated with the gltBD operon, which encodes glutamate synthase. This contrasts with GlnB, which regulates multiple nitrogen assimilation pathways .
Methodological Approaches for Comparability
Protein comparability studies (e.g., for biopharmaceuticals) employ biophysical techniques to detect structural and stability differences. While GltF-specific data are sparse, analogous methodologies from protein comparability assessments provide a framework:
- Conformational Stability: Techniques like empirical phase diagrams (EPDs) and radar charts could assess GltF’s stability under stress (e.g., pH, temperature) and compare it to homologs. For example, IgG1 monoclonal antibodies and FGF-1 mutants show detectable stability differences under similar conditions .
- Sequence Analysis : Tools such as BLAST and CLUSTAL Omega (referenced in protein sequence comparison literature ) could quantify GltF’s sequence divergence from putative homologs.
Preparation Methods
Recombinant Expression Systems for gltF
The absence of direct reports on gltF protein purification necessitates extrapolation from established prokaryotic expression frameworks. The glutathione-S-transferase (GST) fusion system, widely used for high-yield protein production in E. coli, offers a plausible pathway for gltF expression . pGEX vectors, which include protease cleavage sites between the GST tag and target protein, enable post-purification removal of the fusion partner . For instance, Bio-Rad’s GST-DHFR-His fusion protocol achieves 50–90% purity in initial affinity steps, a benchmark applicable to gltF .
Critical parameters include induction conditions (e.g., 0.1–1 mM IPTG at OD₆₀₀ ≈ 0.6) and temperature (25–37°C), which minimize inclusion body formation . Source notes that DHFR fusion proteins expressed at 16°C overnight exhibit superior solubility, a strategy transferable to gltF. Post-lysis, SDS-PAGE analysis verifies expression, with expected molecular weights guiding confirmation: GST adds ~26 kDa, while native gltF’s theoretical mass (unreported in literature) would require computational prediction from its 147-amino-acid sequence in E. coli K-12 .
Affinity Chromatography and Buffer Optimization
Glutathione Sepharose matrices remain the gold standard for GST-tagged protein purification. As detailed by Sigma-Aldrich , batch purification involves:
-
Binding : Incubate lysate with glutathione resin (50% slurry) for ≥30 minutes under gentle agitation.
-
Washing : Remove nonspecific proteins with 3× PBS volumes, centrifuging at 500 × g for 5 minutes per cycle .
-
Elution : Competitively displace GST-fused gltF using 10–20 mM reduced glutathione in 50 mM Tris-HCl (pH 8.0) .
For non-GST systems, alternative tags (e.g., polyhistidine) paired with immobilized metal affinity chromatography (IMAC) could be employed. Bio-Rad’s Ni-NTA protocols achieve >90% purity for His-tagged DHFR, suggesting comparable efficacy for gltF .
Table 1: Comparative Affinity Purification Parameters
Solubilization and Denaturation Strategies
Proteoliposome-reconstituted proteins, as in GltPh studies , highlight the role of detergents in solubilizing membrane-associated complexes. While gltF’s solubility is undocumented, 1–2% Triton X-100 or 0.5% n-dodecyl-β-D-maltoside (DDM) could mitigate aggregation . Source advocates SDS/urea lysis buffers (5% SDS, 2 M urea, 50 mM Tris-HCl) for fecal proteomics, achieving 95% protein recovery—a method adaptable to gltF if expressed insolubly.
Denaturation-refolding cycles may be necessary. The S-Trap filtration method , which uses 90% methanol/TEAB for protein binding, permits detergent removal without precipitation, potentially preserving gltF activity.
Proteolytic Tag Removal and Final Purification
Thrombin or PreScission protease cleavages, integral to GST systems , require optimization to prevent gltF degradation. Post-cleavage, a second glutathione column removes liberated GST, while benzamidine-Sepharose eliminates proteases . Gel filtration (e.g., Superdex 200) or ion-exchange chromatography (Q Sepharose) could resolve gltF from contaminants, as demonstrated for DHFR .
Challenges and Validation
The principal hurdle in gltF preparation remains its unconfirmed expression profile and stability. Polar mutations in gltBD operons may suppress gltF transcription , necessitating codon-optimized synthetic genes or alternative promoters (e.g., T7/lac hybrid). Functional validation via nitrogen assimilation assays or pull-downs with GltB/D partners would confirm native folding.
Q & A
Q. How to engineer gltF for enhanced stability in industrial biocatalysis without commercial toolkits?
- Methodological Answer : Perform site-saturation mutagenesis at flexible loop regions identified by MD simulations. Screen variants via thermal shift assays (DSF) and assess half-life in operational conditions (e.g., 37°C, shaking). Use RosettaDDG for stability prediction and avoid catalytic residues .
Tables: Key Resources for gltF Research
| Resource Type | Tools/Databases | Application | Reference |
|---|---|---|---|
| Structural Prediction | AlphaFold, SWISS-MODEL | Homology modeling | |
| Proteomics Data | PRIDE, PeptideAtlas | Raw mass spectrometry data storage | |
| Interaction Networks | STRING, BioGRID | Protein-protein interaction mapping | |
| Kinetic Analysis | GraphPad Prism, COPASI | Enzyme kinetics modeling | |
| Reproducibility Guidelines | MIAPE, ARRIVE | Standardized reporting |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
